molecular formula C24H16N4O5 B2920564 3-(1,3-benzodioxol-5-ylmethyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione CAS No. 1207059-44-6

3-(1,3-benzodioxol-5-ylmethyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

Cat. No. B2920564
CAS RN: 1207059-44-6
M. Wt: 440.415
InChI Key: JIBZQHOFTKFOSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,3-benzodioxol-5-ylmethyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H16N4O5 and its molecular weight is 440.415. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Quinazoline Derivatives in Anticancer Research

Quinazoline derivatives have been explored for their potential as anticancer agents. For example, a series of quinazolinone derivatives were synthesized and evaluated for their cytotoxic activity against different cancer cell lines, indicating the significance of the quinazoline core in developing novel chemotherapeutic agents (Poorirani et al., 2018).

Oxadiazole Derivatives in Antimicrobial and Antitumor Activity

Oxadiazole derivatives have been recognized for their antimicrobial and antitumor activities. Research has shown that certain oxadiazole compounds exhibit considerable antibacterial and antifungal effects, suggesting their utility in designing new antimicrobial agents (Gupta et al., 2008). Additionally, oxadiazole derivatives have been identified to possess antitumor properties, highlighting their potential in cancer therapy research (Maftei et al., 2013).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(1,3-benzodioxol-5-ylmethyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(1,3-benzodioxol-5-ylmethyl)-7-nitroquinazoline-2,4(1H,3H)-dione, which is synthesized from 3-nitrobenzaldehyde and 1,3-benzodioxole. The second intermediate is 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-7-aminoquinazoline-2,4(1H,3H)-dione, which is synthesized from 3-phenyl-1,2,4-oxadiazole and 7-chloroquinazoline-2,4(1H,3H)-dione. These two intermediates are then coupled using a palladium-catalyzed cross-coupling reaction to form the final product.", "Starting Materials": [ "3-nitrobenzaldehyde", "1,3-benzodioxole", "3-phenyl-1,2,4-oxadiazole", "7-chloroquinazoline-2,4(1H,3H)-dione", "palladium catalyst", "base", "solvents" ], "Reaction": [ "Synthesis of 3-(1,3-benzodioxol-5-ylmethyl)-7-nitroquinazoline-2,4(1H,3H)-dione:", "- React 3-nitrobenzaldehyde with 1,3-benzodioxole in the presence of a base and a solvent to form 3-(1,3-benzodioxol-5-ylmethyl)-3-nitroprop-2-enal.", "- Reduce 3-(1,3-benzodioxol-5-ylmethyl)-3-nitroprop-2-enal with a reducing agent to form 3-(1,3-benzodioxol-5-ylmethyl)-7-nitroquinazoline-2,4(1H,3H)-dione.", "Synthesis of 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-7-aminoquinazoline-2,4(1H,3H)-dione:", "- React 3-phenyl-1,2,4-oxadiazole with 7-chloroquinazoline-2,4(1H,3H)-dione in the presence of a base and a solvent to form 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-7-chloroquinazoline-2,4(1H,3H)-dione.", "- Reduce 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-7-chloroquinazoline-2,4(1H,3H)-dione with a reducing agent to form 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-7-aminoquinazoline-2,4(1H,3H)-dione.", "Coupling of intermediates:", "- React 3-(1,3-benzodioxol-5-ylmethyl)-7-nitroquinazoline-2,4(1H,3H)-dione with 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-7-aminoquinazoline-2,4(1H,3H)-dione in the presence of a palladium catalyst and a base to form the final product, 3-(1,3-benzodioxol-5-ylmethyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione." ] }

CAS RN

1207059-44-6

Molecular Formula

C24H16N4O5

Molecular Weight

440.415

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-quinazoline-2,4-dione

InChI

InChI=1S/C24H16N4O5/c29-23-17-8-7-16(22-26-21(27-33-22)15-4-2-1-3-5-15)11-18(17)25-24(30)28(23)12-14-6-9-19-20(10-14)32-13-31-19/h1-11H,12-13H2,(H,25,30)

InChI Key

JIBZQHOFTKFOSM-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C=C(C=C4)C5=NC(=NO5)C6=CC=CC=C6)NC3=O

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.